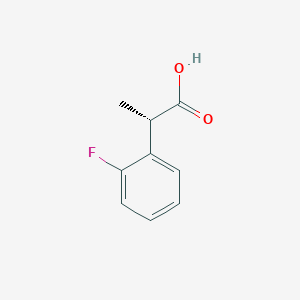

(2S)-2-(2-Fluorophenyl)propanoic acid

Description

(2S)-2-(2-Fluorophenyl)propanoic acid is a chiral carboxylic acid characterized by a 2-fluorophenyl group attached to the second carbon of a propanoic acid backbone in the (S)-configuration. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions. Its stereochemistry is critical, as enantiomeric purity often dictates pharmacological activity .

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

(2S)-2-(2-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

DFFNLAUFNKNYSX-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluorophenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as 2-(2-Fluorophenyl)acrylic acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of fluorinated benzoic acids.

Reduction: Formation of 2-(2-Fluorophenyl)propanol.

Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

(2S)-2-(2-Fluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid

This compound, a known impurity of the NSAID naproxen, replaces the 2-fluorophenyl group with a 6-hydroxynaphthalen-2-yl moiety. The hydroxyl group enhances water solubility compared to the fluorine-substituted analogue, while the naphthalene system increases lipophilicity. This structural difference alters metabolic pathways, as hydroxylation facilitates glucuronidation, a common detoxification mechanism .

Quizalofop-P Acid

A herbicidal agent, quizalofop-P acid features a phenoxyquinoxaline group instead of fluorophenyl. The (2S)-configuration is essential for its activity as a acetyl-CoA carboxylase inhibitor. The chloro substituent on the quinoxaline ring enhances binding affinity to plant enzymes, demonstrating how halogen positioning influences target selectivity .

Functionalized Derivatives

(2S)-2-Amino-3-[4-(Dihydroxyboranyl)-2-fluorophenyl]propanoic Acid

This boron-containing analogue incorporates a dihydroxyboranyl group at the para position of the fluorophenyl ring. Boron enables unique interactions with proteases or serves in boron neutron capture therapy (BNCT) for cancer.

CBZ-L-2-Fluorophenylalanine

With a carbobenzyloxy (CBZ) protecting group on the amino moiety, this derivative is used in peptide synthesis. The CBZ group enhances stability during solid-phase synthesis, contrasting with the free carboxylic acid in the target compound, which may limit its utility in unprotected forms .

Protected Intermediates

(S)-2-((tert-Butoxycarbonyl)Amino)-3-(2-Fluorophenyl)Propanoic Acid

A Boc-protected amino acid intermediate, this compound is utilized in drug development to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group improves solubility in organic solvents, facilitating coupling reactions in peptide synthesis .

Data Table: Comparative Analysis

Key Research Findings

- Stereochemical Influence : The (2S)-configuration is conserved in bioactive analogues like quizalofop-P acid, underscoring its role in enantioselective interactions .

- Halogen Effects : Fluorine in the ortho position increases metabolic stability compared to hydroxyl or chlorinated derivatives, as seen in naproxen impurities and quizalofop-P acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.